![molecular formula C11H16N4 B12588023 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- CAS No. 646056-50-0](/img/structure/B12588023.png)
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[44]nonane, 2-pyrazinyl- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The 2,7-Diazaspiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- typically involves the reaction of pyrazine derivatives with diazaspiro compounds. One common method includes the use of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a starting material . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- are typically carried out under controlled conditions to ensure selectivity and yield. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used. Temperature control is crucial, with reactions often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: This compound shares a similar spiro structure but with a different ring size.
Diazabicyclo[4.3.0]nonane: Another related compound with a bicyclic structure.
Uniqueness
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- is unique due to its specific spiro structure and the presence of the pyrazinyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
646056-50-0 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-pyrazin-2-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-13-8-11(1)2-6-15(9-11)10-7-12-4-5-14-10/h4-5,7,13H,1-3,6,8-9H2 |
InChI Key |
NBFVYQVBMPUGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



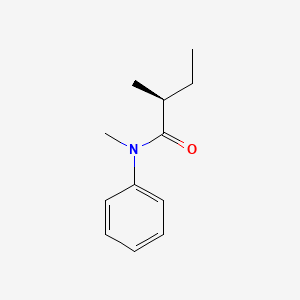
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
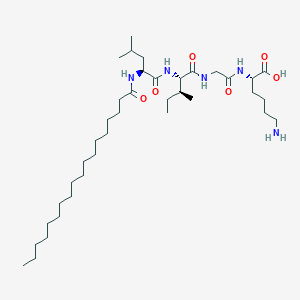
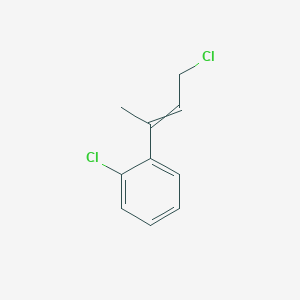
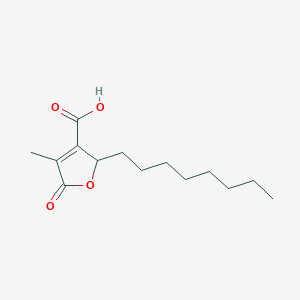
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)

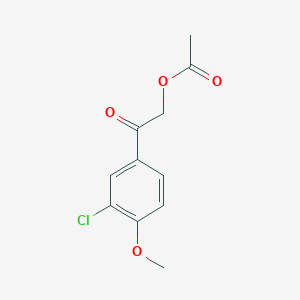
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
